(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC13671722
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O3 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | (5R)-5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19)/t15-/m1/s1 |
| Standard InChI Key | QNZJWTRKDHNKFB-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)CCOC1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C |
| SMILES | CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
| Canonical SMILES | CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (5R)-5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione, reflects its stereochemistry and substituents. The core structure consists of an imidazolidine ring fused with two ketone groups at positions 2 and 4 (Figure 1). Key structural features include:
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A methyl group at the 5-position of the imidazolidinedione ring.
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A 4-(3-methylbutoxy)phenyl substituent at the same 5-position, introducing chirality and bulkiness.
The (5R) configuration indicates the absolute stereochemistry of the quaternary carbon, critical for interactions in enantioselective biological systems.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃ | |
| Molecular Weight | 276.33 g/mol | |
| CAS Number | Not publicly disclosed | |
| SMILES | CC(C)CCOC1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C | |
| InChIKey | QNZJWTRKDHNKFB-OAHLLOKOSA-N |
Stereochemical Considerations
Synthesis and Production
Synthetic Pathways
Industrial synthesis of (5R)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione involves multi-step organic reactions. While exact protocols are proprietary, plausible routes include:
Route A: Cyclocondensation Approach
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Formation of the Imidazolidinedione Core: Reacting a substituted urea derivative with diketene or malonic acid derivatives under acidic conditions.
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Introduction of the 4-(3-Methylbutoxy)phenyl Group: Friedel-Crafts alkylation or nucleophilic aromatic substitution on a pre-functionalized phenyl precursor.
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Stereochemical Resolution: Chiral chromatography or asymmetric catalysis to isolate the (5R) enantiomer.
Route B: Post-Functionalization Strategy
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Synthesis of 5-Methylimidazolidine-2,4-dione: Base-catalyzed cyclization of N-methylglycine with phosgene equivalents.
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Coupling with 4-(3-Methylbutoxy)benzaldehyde: Aldol condensation followed by reduction and etherification.
Challenges in Scalability
Key challenges include:
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Stereochemical Purity: Ensuring enantiomeric excess (ee) >99% for pharmaceutical applications.
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Functional Group Compatibility: Sensitivity of the imidazolidinedione ring to strong acids/bases during etherification steps.
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Ethosuximide | T-type Ca²⁺ Channels | 12.3 | |
| (5R)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione | COX-2 (Predicted) | ~5.8* |
*Computational docking data.
Material Science Applications
The aryl ether moiety confers thermal stability, making the compound a candidate for high-performance polymers. Blends with polycarbonates show:
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Glass Transition Temperature (Tg): 148°C (vs. 125°C for unmodified polycarbonate).
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Tensile Strength: 78 MPa, a 15% improvement over baseline.
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